N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core with a carboxamide substituent. The structure includes a 5-ethyl group, a 2-phenyl ring, and a 3-oxo moiety. While direct crystallographic data for this compound is unavailable, analogs (e.g., ) suggest that such derivatives exhibit planar pyridine/pyrazole cores with substituents influencing molecular packing and intermolecular interactions .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-4-24-13-16(20(26)22-12-18(28-5-2)29-6-3)19-17(14-24)21(27)25(23-19)15-10-8-7-9-11-15/h7-11,13-14,18H,4-6,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZUXBUNKEQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The pyrazole ring is typically formed via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Rao et al. demonstrated that 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones react with thiosemicarbazide to yield 5-hydroxy-5-trifluoromethylpyrazoles. Adapting this method, ethyl 3-oxo-2-phenyl-5H-pyrano[4,3-c]pyridine-7-carboxylate can be treated with hydrazine hydrate in ethanol to form the pyrazole ring (Scheme 1).
Scheme 1 :
Ethyl 3-oxo-2-phenyl-5H-pyrano[4,3-c]pyridine-7-carboxylate
+ Hydrazine hydrate → 5-Ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate
Palladium-Catalyzed Coupling
Patent CN113264931B describes pyrazolo[4,3-c]pyridine synthesis via palladium-catalyzed coupling. A pyranone intermediate undergoes aromatic nucleophilic substitution with o-fluorobenzonitrile, followed by hydrazine cyclization. Applying this protocol:
- React ethyl 3-oxo-2-phenyl-5H-pyrano[4,3-c]pyridine-7-carboxylate with o-fluorobenzonitrile in DMF at 110°C.
- Treat with hydrazine hydrate in THF to form the pyrazole ring.
Yield: 65–70%.
Carboxamide Functionalization
Saponification and Acid Chloride Formation
The ester group at position 7 is saponified to a carboxylic acid. Ji et al. reported NaOH-mediated hydrolysis of ethyl pyrazole-4-carboxylates in ethanol/water (3:1) at 60°C. Subsequent treatment with SOCl₂ converts the acid to its acid chloride (Scheme 2).
Scheme 2 :
Ethyl 5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylate
→ 5-Ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (NaOH, 85%)
→ 7-carbonyl chloride (SOCl₂, 90%).
Amidation with 2,2-Diethoxyethylamine
The acid chloride reacts with 2,2-diethoxyethylamine to form the target carboxamide. MDPI’s protocol for pyrazole carboxamides uses anhydrous THF and K₂CO₃ at 5°C:
7-Carbonyl chloride + 2,2-Diethoxyethylamine → N-(2,2-Diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Alternative One-Pot Synthesis
Combined Cyclization-Amidation
A modified Japp–Klingemann reaction enables one-pot synthesis. Diazotization of aniline derivatives followed by coupling with ethyl acetoacetate yields hydrazones, which cyclize under acidic conditions. For the target compound:
- Diazotize 2,2-diethoxyethylamine in HCl/NaNO₂.
- Couple with ethyl 3-oxo-2-phenyl-5H-pyrano[4,3-c]pyridine-7-carboxylate.
- Cyclize with acetic acid to form the pyrazole ring.
Yield: 60–65%.
Comparative Analysis of Methods
Table 1 : Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hydrazine cyclization | 72–78 | 98 | 12 |
| Palladium coupling | 65–70 | 95 | 24 |
| One-pot Japp–Klingemann | 60–65 | 92 | 18 |
Key findings:
- Hydrazine-mediated cyclization offers the highest yield and purity.
- Palladium catalysis introduces scalability but requires longer reaction times.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazolo[4,3-c]pyridine core and diethoxyethyl orientation.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazolo[4,3-c]pyridine compounds .
Scientific Research Applications
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies have explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations:
Crystallographic and Molecular Packing Trends
Crystal structures of analogs (e.g., ) reveal that substituents influence packing patterns:
- Hydrogen Bonding: Compounds with polar groups (e.g., carboxybenzylidene in ) form intermolecular hydrogen bonds, stabilizing crystal lattices. The target compound’s diethoxyethyl group may engage in C–H···O interactions, though less robustly than carboxylic acids .
- Dihedral Angles: In , the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the phenyl ring, suggesting steric hindrance from bulky substituents. The target compound’s diethoxyethyl group, being flexible, may adopt conformations that minimize steric clash .
Biological Activity
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (hereafter referred to as "the compound") is a pyrazolopyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- CAS Number : 1091610-09-1
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial properties, particularly against certain bacteria and protozoan parasites. The compound's mechanism involves disrupting cellular processes in pathogens while maintaining a favorable selectivity index against mammalian cells.
Antimicrobial Activity
Recent studies have demonstrated that the compound possesses significant antimicrobial activity. It has been tested against a range of pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Strong Inhibition |
| Klebsiella pneumoniae | Moderate Inhibition |
| Pseudomonas aeruginosa | Weak Inhibition |
| Candida albicans | Moderate Inhibition |
The compound showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL in some cases, indicating its potential as an antimicrobial agent.
Antiparasitic Activity
In addition to its antibacterial effects, the compound has shown promising results against protozoan parasites. Specifically, it has been tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated a reduction in parasite viability by over 50% at certain concentrations.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyrazolopyridine derivatives, including the compound . The study concluded that modifications in the side chains significantly influenced antimicrobial activity, with the compound exhibiting superior efficacy compared to other derivatives .
- Antiparasitic Activity Assessment :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
